Fmoc-4-methyl-D-phenylalanine
Overview
Description
Fmoc-4-methyl-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 4-methyl-D-phenylalanine. This modification enhances the compound’s stability and makes it suitable for various applications, particularly in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-methyl-D-phenylalanine typically involves the protection of the amino group of 4-methyl-D-phenylalanine with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Fmoc-4-methyl-D-phenylalanine undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Deprotected Amino Acid: 4-methyl-D-phenylalanine.
Peptides: Various peptides depending on the coupling partners.
Oxidized and Reduced Derivatives: Quinones and dihydro derivatives of the phenyl ring.
Scientific Research Applications
Fmoc-4-methyl-D-phenylalanine has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as a precursor for the synthesis of peptide-based drugs.
Biomaterials: Incorporated into hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions
Mechanism of Action
The mechanism of action of Fmoc-4-methyl-D-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The compound’s unique structure allows it to interact with various molecular targets, facilitating the study of protein interactions and enzyme mechanisms .
Comparison with Similar Compounds
- Fmoc-phenylalanine
- Fmoc-4-methyl-L-phenylalanine
- Fmoc-N-methyl-D-phenylalanine
Comparison: Fmoc-4-methyl-D-phenylalanine is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions. Compared to Fmoc-phenylalanine, the methyl group provides additional steric hindrance, potentially affecting the compound’s incorporation into peptides and its overall stability. Fmoc-N-methyl-D-phenylalanine, on the other hand, has a methyl group on the nitrogen, which can further alter its reactivity and applications .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHLZHGQPDMJQ-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373223 | |
Record name | Fmoc-4-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204260-38-8 | |
Record name | Fmoc-4-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-D-phenylalanine, N-FMOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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